LC-MS/MS Detection Sensitivity: An Order of Magnitude Improvement Over USP Requirements
Clavam-2-carboxylate potassium can be detected at a concentration of 0.001% (w/w) in clavulanate potassium using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) of the transition m/z 156 → m/z 114 [1]. This represents a 10-fold increase in sensitivity compared to the United States Pharmacopeia (USP) specification limit of 0.01% for this impurity [1]. The method's high specificity eliminates interference from clavulanic acid and other related substances, ensuring accurate quantitation even at trace levels.
| Evidence Dimension | Limit of detection (LOD) for clavam-2-carboxylate in clavulanate potassium matrix |
|---|---|
| Target Compound Data | 0.001% (w/w) |
| Comparator Or Baseline | USP acceptance criterion: ≤0.01% (w/w) |
| Quantified Difference | 10-fold improvement in detection sensitivity (0.001% vs 0.01%) |
| Conditions | LC-thermospray tandem MS with negative ion SRM; m/z 156 → m/z 114 transition |
Why This Matters
Procuring a reference standard of clavam-2-carboxylate potassium validated to this level of sensitivity ensures robust analytical method validation and compliance with stringent regulatory impurity thresholds.
- [1] Eckers, C., Chalkley, R., Haskins, N., Edwards, J., Griffin, J., & Elson, S. (1994). Determination of clavam-2-carboxylate in clavulanate potassium and tablet material by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 686(2), 213–218. View Source
